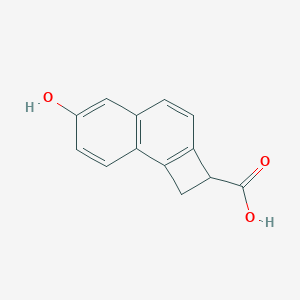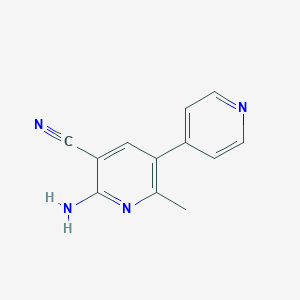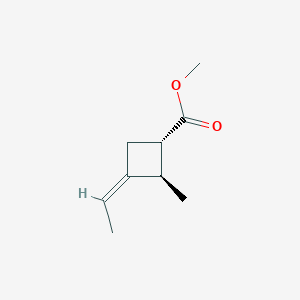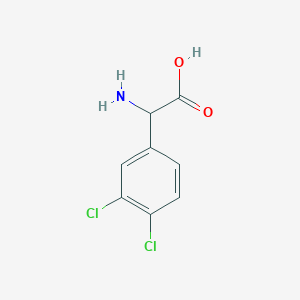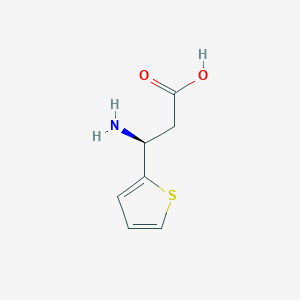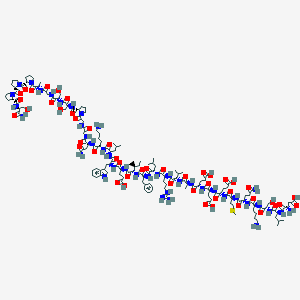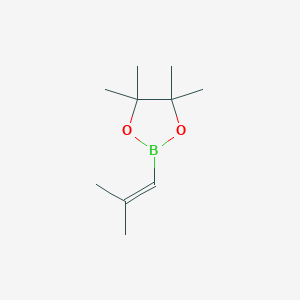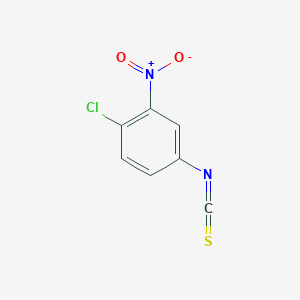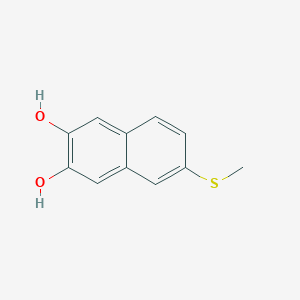
6-(Methylthio)naphthalene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylthio)naphthalene-2,3-diol is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. It is a naphthalene derivative with a methylthio group attached to the 6th position and hydroxy groups attached to the 2nd and 3rd positions. This compound has shown potential in scientific research due to its ability to interact with biological systems, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 6-(Methylthio)naphthalene-2,3-diol is not fully understood. However, it is believed that its antioxidant properties play a role in its ability to protect cells from oxidative damage. Additionally, its ability to inhibit the growth of cancer cells may be due to its ability to induce apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-(Methylthio)naphthalene-2,3-diol has various biochemical and physiological effects. It has been shown to reduce inflammation, protect against DNA damage, and inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(Methylthio)naphthalene-2,3-diol in lab experiments is its potential as an antioxidant and its ability to protect cells from oxidative damage. Additionally, its ability to inhibit the growth of cancer cells makes it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its potential uses.
Orientations Futures
There are several future directions for the study of 6-(Methylthio)naphthalene-2,3-diol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further study is needed to fully understand its mechanism of action and potential uses in the treatment of cancer. Finally, more research is needed to determine the safety and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 6-(Methylthio)naphthalene-2,3-diol involves the reaction of 6-chloro-2,3-dihydroxynaphthalene with sodium methylthiolate. This reaction results in the formation of 6-(Methylthio)naphthalene-2,3-diol, which can be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
6-(Methylthio)naphthalene-2,3-diol has shown potential in various scientific research applications. One area of interest is its potential as an antioxidant. Studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage. Additionally, it has shown potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
132425-78-6 |
|---|---|
Nom du produit |
6-(Methylthio)naphthalene-2,3-diol |
Formule moléculaire |
C11H10O2S |
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
6-methylsulfanylnaphthalene-2,3-diol |
InChI |
InChI=1S/C11H10O2S/c1-14-9-3-2-7-5-10(12)11(13)6-8(7)4-9/h2-6,12-13H,1H3 |
Clé InChI |
BOGGNRZFGQSTIM-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=CC(=C(C=C2C=C1)O)O |
SMILES canonique |
CSC1=CC2=CC(=C(C=C2C=C1)O)O |
Synonymes |
2,3-Naphthalenediol, 6-(methylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



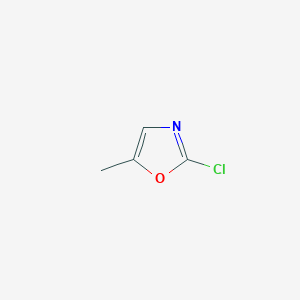
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
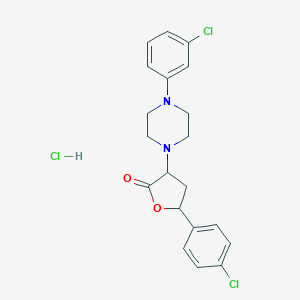
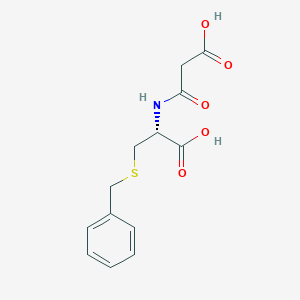
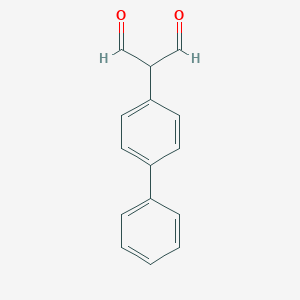
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
